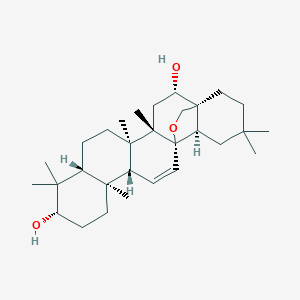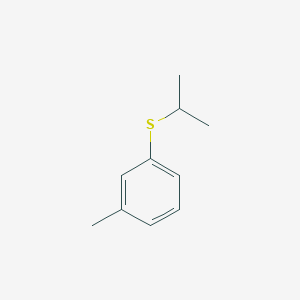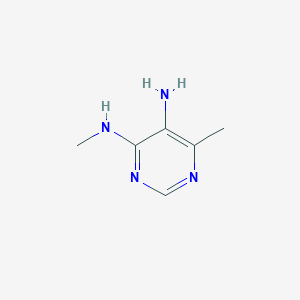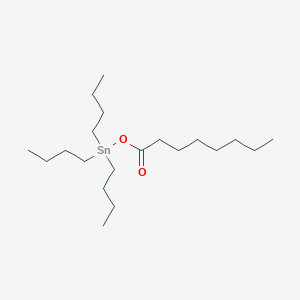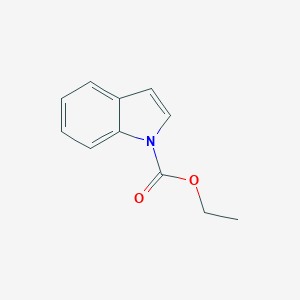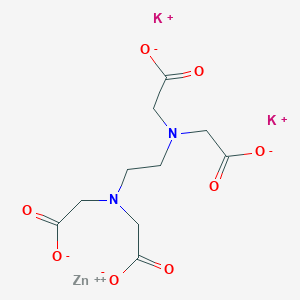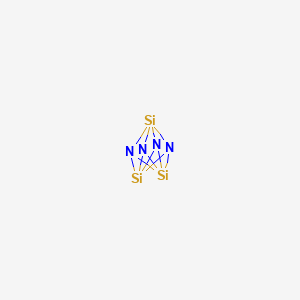
Silicon nitride
概要
説明
Silicon nitride (Si3N4) is a chemical compound comprised of silicon and nitrogen elements. It appears as a white solid with a high melting point and is chemically stable .
Synthesis Analysis
Silicon nitride is synthesized through various methods involving different silicon carriers such as elemental silicon, silicon dioxide, gaseous silicon tetrachloride and monosilane, as well as organo-silicon precursors . The synthesis of silicon nitride powders can be achieved in several ways .Molecular Structure Analysis
Silicon nitride has a complex crystal lattice consisting of silicon and nitrogen atoms . It forms mainly by a network of SiN4 tetrahedra, a large fraction of which are edge sharing .Chemical Reactions Analysis
Silicon nitride reacts with oxidizing agents . It is also known to react with acids to generate flammable hydrogen gas . The nitrogen-chemistry of the bioceramic surface affects the pathogen’s biochemical components and cell viability .Physical And Chemical Properties Analysis
Silicon nitride is known for its exceptional hardness, high thermal stability, and useful semiconducting properties . It has a low density, high elastic modulus and bending strength, reasonable fracture toughness up to 1400 °C, high wear and solid particle erosion resistance, low coefficient of thermal expansion, high thermoshock resistance, and stability against most acids and bases, corrosive gases, and liquid metals .科学的研究の応用
Biomedical Applications
Silicon nitride is highly sought after in the biomedical industry due to its osteogenesis-promoting properties . It contributes to the formation of a local osteogenic microenvironment, where it influences osteogenesis by modulating the biological behaviors of the constituents of the osteogenic microenvironment . It regulates redox signaling, cellular autophagy, glycolysis, and bone mineralization in cells involved in bone formation .
Orthopedic Implants
Silicon nitride is used in clinics as an orthopedic implant material . Its unique surface chemistry and excellent mechanical properties make it ideal for this application .
Dental Implants
Silicon nitride has been used to create novel dental implants . Its superior mechanical, thermal, and chemical properties make it suitable for this application .
High-Temperature Engineering Applications
Silicon nitride excels in high temperature, high stress applications. It has been implemented in aerospace gas turbines and internal combustion engines . It is also used for wear- and corrosion-resistant engine parts and accessory units .
Metal Manufacturing, Forming, and Machining
Silicon nitride is used in a variety of molds, dies, and cutting tools for metal manufacturing, forming, and machining . Its low density, high elastic modulus and bending strength, reasonable fracture toughness up to 1400 °C, high wear and solid particle erosion resistance make it ideal for these applications .
Microelectronic Semiconductor Chips
Thin amorphous silicon nitride films deposited by chemical vapor deposition (CVD) and related technologies are used as effective masking layers and diffusion barriers during the production of microelectronic semiconductor chips .
Photonic Integrated Circuits
Silicon nitride is used in photonic integrated circuits . Its exceptional properties make it suitable for this high-tech application .
Antibacterial and Antiviral Coatings
Silicon nitride has been used to create antibacterial and antiviral coatings . Its unique properties make it effective in this application .
作用機序
Silicon nitride (Si3N4) is a chemical compound of the elements silicon and nitrogen . It is a white, high-melting-point solid that is relatively chemically inert . This article will explore the mechanism of action of silicon nitride, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
Silicon nitride primarily targets a variety of applications due to its unique properties. It is used in clinics as an orthopedic implant material . In precise technologies of fabricating various types of electronic devices, silicon nitride is utilized as thin films . It is also used for wear- and corrosion-resistant engine parts and accessory units, including turbochargers, glow plugs for diesel engines, exhaust gas control valves, and rocker arm pads for gas engines .
Mode of Action
Silicon nitride’s mode of action is primarily physical, leveraging its unique mechanical and chemical properties. It is prepared by heating powdered silicon between 1300 °C and 1400 °C in a nitrogen atmosphere . The silicon sample weight increases progressively due to the chemical combination of silicon and nitrogen . Silicon nitride and its hydrolysis products influence osteogenesis by modulating the biological behaviors of the constituents of the osteogenic microenvironment .
Biochemical Pathways
Silicon nitride regulates redox signaling, cellular autophagy, glycolysis, and bone mineralization in cells involved in bone formation via several mechanisms . Moreover, it may also promote osteogenesis by influencing immune regulation and angiogenesis .
Pharmacokinetics
As a bioceramic material, the molding process of silicon nitride needs to be optimized . .
Result of Action
The osteogenesis-promoting properties of silicon nitride are manifested in its contribution to the formation of a local osteogenic microenvironment . The surface of silicon nitride can simultaneously inhibit the proliferation of bacteria while supporting the physiological activities of eukaryotic cells and promoting the healing of bone tissue .
Action Environment
The action of silicon nitride is influenced by environmental factors such as temperature and pressure. For instance, silicon nitride is prepared by heating powdered silicon between 1300 °C and 1400 °C in a nitrogen atmosphere . The wettability, surface morphology, and charge of silicon nitride also play crucial roles in regulating its osteogenesis-promoting properties .
特性
IUPAC Name |
2,4,6,7-tetraza-1,3,5-trisilahexacyclo[3.1.1.01,4.02,5.03,6.03,7]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/N4Si3/c1-5-2-6(1)3(5)7(1,2)4(5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVNEWCFYHHQES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N12[Si]34N5[Si]16N3[Si]25N46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Si3N4, N4Si3 | |
| Record name | silicon nitride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silicon_nitride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20892247 | |
| Record name | Silicon nitride (Si3N4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20892247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid when pure, but may be brown or black; Exists in alpha and beta crystalline forms; [Merck Index] Grey odorless powder; [Alfa Aesar MSDS] | |
| Record name | Silicon nitride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18437 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Silicon nitride | |
CAS RN |
12033-89-5, 12033-60-2 | |
| Record name | Silicon nitride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012033895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicon nitride (Si3N4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20892247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silicon nitride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILICON NITRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHB8T06IDK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



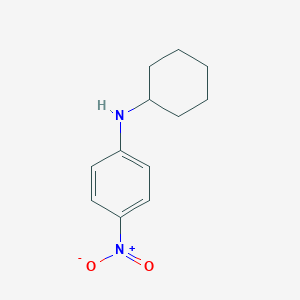
![Bicyclo[2.2.1]hept-2-ene-1-carboxamide](/img/structure/B78715.png)
